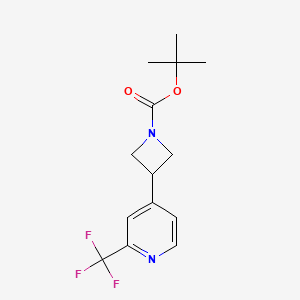
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
The synthesis of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2-(trifluoromethyl)pyridine under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various chemical studies.
Biology: In biological research, it serves as a tool for studying enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products, contributing to advancements in these sectors
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine core but lacks the trifluoromethyl and pyridine substituents, resulting in different chemical reactivity and applications.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its biological activity and synthetic utility.
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate:
Propiedades
Fórmula molecular |
C14H17F3N2O2 |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-(trifluoromethyl)pyridin-4-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-10(8-19)9-4-5-18-11(6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3 |
Clave InChI |
BABIDWQBJXDSER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















